molecular formula C17H21N5O2 B2897649 1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol CAS No. 2380060-35-3

1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol

Cat. No. B2897649
CAS RN: 2380060-35-3
M. Wt: 327.388
InChI Key: KGGJVAKOKZDLLT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol, also known as SCH-58261, is a potent and selective antagonist of the adenosine A2A receptor. It was first synthesized in 1996 by scientists at Schering-Plough Research Institute as a potential treatment for Parkinson's disease. Since then, it has been extensively studied for its potential therapeutic applications in a range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

Mechanism of Action

1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol is a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Adenosine is a neuromodulator that regulates a range of physiological processes, including sleep, pain, and inflammation. Activation of the A2A receptor has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases. This compound blocks the A2A receptor, which can lead to increased dopamine release in the brain and other beneficial effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase dopamine release in the brain, which can lead to improved cognitive function and reduced inflammation. It has also been shown to inhibit angiogenesis and tumor growth in cancer models, and to improve cardiac function in heart failure models.

Advantages and Limitations for Lab Experiments

The main advantage of 1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol for lab experiments is its selectivity for the A2A receptor, which allows researchers to study the specific effects of blocking this receptor. However, its low solubility in water can make it difficult to work with, and its potency can also make it challenging to use at low concentrations.

Future Directions

There are several potential future directions for research on 1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol. One area of interest is its potential use in combination with other drugs for cancer treatment, as it has been shown to enhance the effects of chemotherapy and radiation therapy. Another area of interest is its potential use in combination with other neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, there is ongoing research on the development of more potent and selective A2A receptor antagonists based on the structure of this compound.

Synthesis Methods

The synthesis of 1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol involves several steps, starting with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This is then reacted with 2-methyl-3-aminopropanol to form the corresponding amide, which is further reacted with 9-methyl-6-chloropurine to yield this compound. The overall yield of this process is approximately 25%.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol has been extensively studied for its potential therapeutic applications in a range of diseases. In cancer, it has been shown to inhibit tumor growth and metastasis in animal models, and is currently being investigated as a potential treatment for breast cancer, colon cancer, and melanoma. In cardiovascular disease, it has been shown to improve cardiac function and reduce inflammation in animal models of heart failure. In neurodegenerative disorders, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-17(23,8-12-4-6-13(24-3)7-5-12)9-18-15-14-16(20-10-19-15)22(2)11-21-14/h4-7,10-11,23H,8-9H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGJVAKOKZDLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC2=C3C(=NC=N2)N(C=N3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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